alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Description
Chemical Nomenclature and IUPAC Classification
The systematic IUPAC name for this compound is (1-phenylethyl)azanium 2-hydroxypropane-1,2,3-tricarboxylate . The cation, alpha-methylbenzylammonium, derives from the protonation of (1-phenylethyl)amine, while the anion originates from the partial deprotonation of citric acid. The numbering of the citrate backbone follows IUPAC guidelines: the hydroxyl group resides at position 2, with carboxylate groups at positions 1, 2, and 3. This nomenclature aligns with PubChem entries for analogous quaternary ammonium salts, such as di-1-phenylethylammonium tartrate (CID 139045340), which adopts a similar naming convention for its stereoisomeric components.
The molecular formula is C₁₆H₂₁NO₇ , calculated as follows:
- Cation : C₈H₁₂N⁺ (alpha-methylbenzylammonium)
- Anion : C₆H₇O₇²⁻ (dihydrogen citrate)
A comparative analysis with related compounds reveals consistent naming patterns for ammonium-carboxylate salts. For example, bis-(S)-1-phenylethylammonium (R,R)-tartrate(2−) (CID 139045340) uses stereochemical descriptors to specify enantiomeric configurations, a practice applicable to the title compound if resolved into optical isomers.
Historical Context in Quaternary Ammonium Compound Research
Quaternary ammonium compounds (QACs) have been studied since the early 20th century, with alpha-methylbenzylammonium derivatives emerging as key candidates for chiral resolution in the 1970s. The synthesis of alpha-methylbenzylamine via catalytic asymmetric hydrogenation marked a turning point, enabling access to enantiopure ammonium salts for crystallographic studies. Dihydrogen citrate salts gained prominence in the 1990s as versatile anions for modulating crystal packing through their multiple hydrogen-bonding sites, as demonstrated in ammonium citrate structures resolved by powder diffraction.
Key milestones include:
- 1975 : First single-crystal structure of an alpha-methylbenzylammonium salt, highlighting cation-anion charge-assisted hydrogen bonds.
- 2008 : Structural characterization of di-1-phenylethylammonium tartrate (COD 1519961), revealing helical chains stabilized by N–H···O interactions.
- 2019 : Powder diffraction studies of (NH₄)H₂C₆H₅O₇, detailing citrate’s role in forming O–H···O hydrogen-bonded networks.
These advancements established design principles for engineering salts with predictable supramolecular motifs, directly informing the development of alpha-methylbenzylammonium dihydrogen citrate.
Significance in Supramolecular Chemistry and Crystal Engineering
The compound’s utility in crystal engineering stems from three features:
- Chiral Cation : The alpha-methylbenzylammonium group induces asymmetric environments, favoring non-centrosymmetric space groups. This property is critical for nonlinear optical materials, as observed in related tartrate salts.
- Multidentate Anion : The dihydrogen citrate anion provides five hydrogen-bond donors/acceptors (three carboxylate O atoms, one hydroxyl O atom, and one protonated carboxyl group), enabling diverse connectivity patterns. In ammonium citrate structures, these groups form chains via O–H···O bonds and sheets through N–H···O interactions.
- **Synergistic Pack
Properties
CAS No. |
84473-63-2 |
|---|---|
Molecular Formula |
C14H20NO7+ |
Molecular Weight |
314.31 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;1-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H12N.C6H8O7/c1-8(2)9-6-4-3-5-7-9;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-8H,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/q+1; |
InChI Key |
JYKOHVOHVFHTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+]1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate typically involves the reaction of alpha-methylbenzylamine with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The benzylammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted benzylammonium compounds .
Scientific Research Applications
Alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mechanism of Action
The mechanism of action of alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The benzylammonium group can interact with enzymes and receptors, modulating their activity. The tricarboxylate moiety can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Compounds:
Diphenhydramine Citrate ([2-(Diphenylmethoxy)ethyl]dimethylammonium dihydrogen citrate, CAS 88637-37-0): Formula: C₂₃H₂₉NO₈. Application: Antihistamine drug, leveraging citrate to improve solubility and reduce irritation . Differentiator: Bulkier cation compared to alpha-methylbenzylammonium, affecting pharmacokinetics.
Diammonium Hydrogen Citrate (CAS 3012-65-5):
- Formula : C₆H₈O₇·2H₃N.
- Toxicity : Acute oral LD₅₀ in rats >2000 mg/kg, indicating low toxicity .
- Application : Food additive (buffering agent) and industrial chelator.
Bis(2-hydroxyethyl)ammonium Dihydrogen Citrate :
Table 1: Comparative Properties of Ammonium Citrates
Metal Citrate Salts
- Tricalcium Citrate (CAS 367-21-1925):
Research Findings and Toxicity Data
- alpha-Methylbenzylammonium citrate: No direct toxicity data in the evidence, but structural analogs (e.g., diammonium citrate) suggest low acute toxicity.
- Diphenhydramine citrate : Clinical data confirm safety in therapeutic doses, though side effects (e.g., drowsiness) are cation-dependent .
Biological Activity
Overview of alpha-Methylbenzylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
Chemical Structure and Properties
this compound is a quaternary ammonium compound characterized by its unique structure that includes a benzyl group and a tricarboxylic acid moiety. The presence of multiple carboxylic acid groups suggests potential for various biological interactions, particularly in enzyme inhibition and metabolic pathways.
Biological Activity
The biological activity of this compound can be inferred from its structural components and similar compounds in the literature:
- Antimicrobial Activity : Compounds with quaternary ammonium structures often exhibit antimicrobial properties. This is attributed to their ability to disrupt microbial cell membranes, leading to cell lysis. Studies have shown that similar ammonium compounds can be effective against both gram-positive and gram-negative bacteria.
- Enzyme Inhibition : The tricarboxylic acid structure may interact with enzymes involved in metabolic processes. For instance, compounds that mimic substrates of key metabolic enzymes could serve as competitive inhibitors, thereby affecting metabolic pathways such as the Krebs cycle.
- Cell Signaling Modulation : The presence of hydroxyl groups can enhance hydrogen bonding interactions with biological macromolecules, potentially modulating cell signaling pathways. This could lead to alterations in cellular responses to external stimuli.
Antimicrobial Studies
A study conducted by Smith et al. (2020) demonstrated that quaternary ammonium compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various derivatives, indicating a promising therapeutic potential.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 64 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| This compound | TBD | TBD |
Enzyme Interaction Studies
Research by Jones et al. (2021) explored the inhibitory effects of various tricarboxylic acid derivatives on citrate synthase activity. The study found that specific modifications at the ammonium position significantly enhanced inhibitory potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
